molecular formula C12H11Cl5O2S B13767428 2,2-Dimethyl-4-((pentachlorophenylthio)methyl)-1,3-dioxolane CAS No. 73987-11-8

2,2-Dimethyl-4-((pentachlorophenylthio)methyl)-1,3-dioxolane

Cat. No.: B13767428
CAS No.: 73987-11-8
M. Wt: 396.5 g/mol
InChI Key: DVLUIQKNFOKCIV-UHFFFAOYSA-N
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Description

2,2-Dimethyl-4-((pentachlorophenylthio)methyl)-1,3-dioxolane is a substituted 1,3-dioxolane derivative characterized by a dimethyl group at the 2-position and a pentachlorophenylthio-methyl moiety at the 4-position.

Properties

CAS No.

73987-11-8

Molecular Formula

C12H11Cl5O2S

Molecular Weight

396.5 g/mol

IUPAC Name

2,2-dimethyl-4-[(2,3,4,5,6-pentachlorophenyl)sulfanylmethyl]-1,3-dioxolane

InChI

InChI=1S/C12H11Cl5O2S/c1-12(2)18-3-5(19-12)4-20-11-9(16)7(14)6(13)8(15)10(11)17/h5H,3-4H2,1-2H3

InChI Key

DVLUIQKNFOKCIV-UHFFFAOYSA-N

Canonical SMILES

CC1(OCC(O1)CSC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-4-((pentachlorophenylthio)methyl)-1,3-dioxolane typically involves the reaction of 2,2-dimethyl-1,3-propanediol with pentachlorothiophenol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the dioxolane ring. The reaction conditions usually include a temperature range of 50-100°C and a reaction time of several hours.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-4-((pentachlorophenylthio)methyl)-1,3-dioxolane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the pentachlorophenylthio group to a thiol or sulfide.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and alkoxides are employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and sulfides.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

2,2-Dimethyl-4-((pentachlorophenylthio)methyl)-1,3-dioxolane has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-4-((pentachlorophenylthio)methyl)-1,3-dioxolane involves its interaction with specific molecular targets. The pentachlorophenylthio group can interact with enzymes and proteins, potentially inhibiting their activity. The dioxolane ring may also play a role in stabilizing the compound and enhancing its binding affinity to target molecules. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

(a) 2-(2,4-Dichlorophenyl)-2-methyl-4-propyl-1,3-dioxolane
  • Molecular Formula : C₁₃H₁₆Cl₂O₂
  • Key Features: Contains a dichlorophenyl group and a propyl chain. The dichlorophenyl group enhances lipophilicity and resistance to degradation, similar to the pentachlorophenylthio group.
(b) 2,2-Dimethyl-4-(3',3',3'-trinitropropyl)-1,3-dioxolane
  • Applications : Used in solid propellants due to its nitro-functionalized side chain, which contributes to high energy density. This contrasts with the pentachlorophenylthio derivative, which is more likely suited for biocidal applications owing to its halogenated aromatic system .
(c) 2,2-Dimethyl-4-(phenyltellanylmethyl)-1,3-dioxolane
  • Key Features : Replaces sulfur with tellurium in the side chain. Tellurium confers distinct redox properties and higher toxicity compared to sulfur, making this compound less environmentally favorable than the target compound .
(d) (S)-2,2-Dimethyl-4-[(prop-2-ynyloxy)methyl]-1,3-dioxolane
  • Reactivity : Used in gold-catalyzed alkyne-cycloketalization reactions. The propargyloxy group enables facile cyclization, whereas the pentachlorophenylthio group may hinder such reactivity due to steric and electronic effects .

Physicochemical Properties

Compound Molecular Formula Key Substituents Boiling Point/Stability Flammability
1,3-Dioxolane (parent compound) C₃H₆O₂ None 76°C, flashpoint ≤2.5°C Highly flammable
Target Compound Not explicitly provided Pentachlorophenylthio-methyl Likely higher than parent* Reduced flammability
2-(2,4-Dichlorophenyl)-4,5-dimethyl-1,3-dioxolane C₁₁H₁₂Cl₂O₂ Dichlorophenyl, dimethyl Data unavailable Moderate stability
2,2-Dimethyl-4-(trinitropropyl)-1,3-dioxolane C₈H₁₃N₃O₈ Trinitropropyl High thermal stability Explosive

*Inference based on increased molecular weight and halogenation .

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